![molecular formula C12H30NO8P B12661385 2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate CAS No. 72283-41-1](/img/structure/B12661385.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate is a chemical compound that combines the properties of both 2-[Bis(2-hydroxyethyl)amino]ethanol and 2-butoxyethyl dihydrogen phosphate. This compound is known for its versatility and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to form the desired product . The reaction conditions usually include controlled temperature and pressure to ensure the formation of the compound.
For 2-butoxyethyl dihydrogen phosphate, the synthesis involves the reaction of 2-butoxyethanol with phosphoric acid. This reaction is typically carried out under acidic conditions and requires careful control of temperature and pH to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, are common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
2-butoxyethyl dihydrogen phosphate can undergo:
Hydrolysis: It can be hydrolyzed to form phosphoric acid and 2-butoxyethanol.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-hydroxyethyl)amino]ethanol is used in:
Chemistry: As a reagent in organic synthesis and polymerization reactions.
Biology: As a buffer in biochemical assays.
Medicine: As an emulsifying agent in pharmaceutical formulations.
Industry: As a corrosion inhibitor and surfactant.
2-butoxyethyl dihydrogen phosphate is used in:
Chemistry: As a reagent in esterification reactions.
Biology: As a stabilizer in enzyme preparations.
Medicine: As a component in drug delivery systems.
Industry: As a plasticizer and flame retardant.
Wirkmechanismus
2-[Bis(2-hydroxyethyl)amino]ethanol acts by interacting with various molecular targets, including enzymes and receptors. It can form hydrogen bonds and ionic interactions, which influence the activity of these targets. The compound’s hydroxyl groups allow it to participate in various biochemical pathways .
2-butoxyethyl dihydrogen phosphate exerts its effects by releasing phosphoric acid upon hydrolysis, which can then participate in phosphorylation reactions. This mechanism is crucial in biochemical processes such as energy transfer and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: Similar in structure but lacks the butoxyethyl phosphate group.
Diethanolamine: Similar but has one less hydroxyethyl group.
Monoethanolamine: Simplest form with only one hydroxyethyl group.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate is unique due to its combination of both amino and phosphate functionalities, which allows it to participate in a wide range of chemical and biochemical reactions. This dual functionality makes it more versatile compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
72283-41-1 |
|---|---|
Molekularformel |
C12H30NO8P |
Molekulargewicht |
347.34 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15NO3.C6H15O5P/c8-4-1-7(2-5-9)3-6-10;1-2-3-4-10-5-6-11-12(7,8)9/h8-10H,1-6H2;2-6H2,1H3,(H2,7,8,9) |
InChI-Schlüssel |
TUGWOGBMBVFTSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOP(=O)(O)O.C(CO)N(CCO)CCO |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


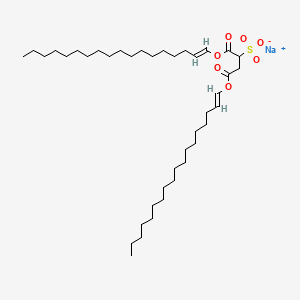
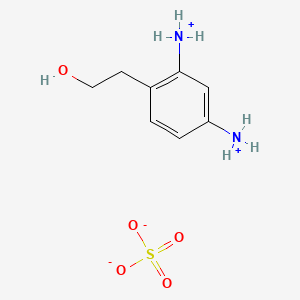
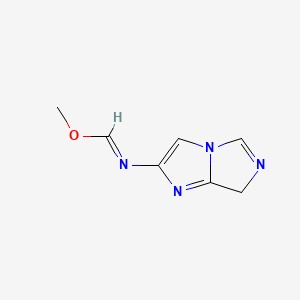
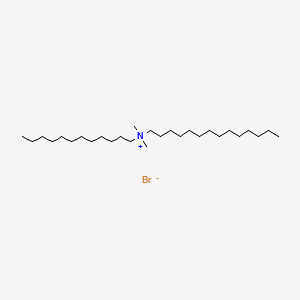
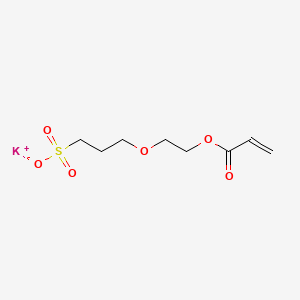
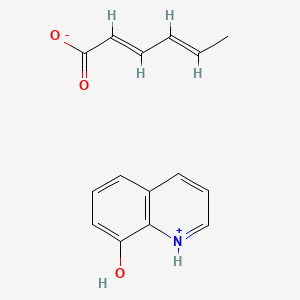
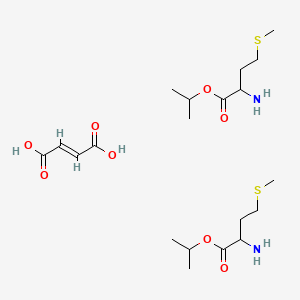
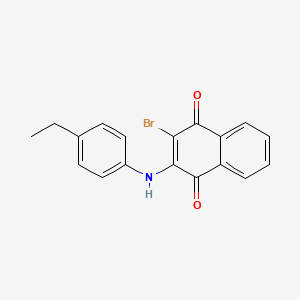
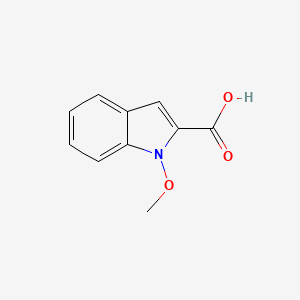


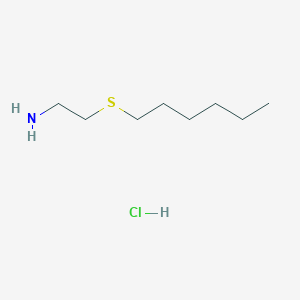
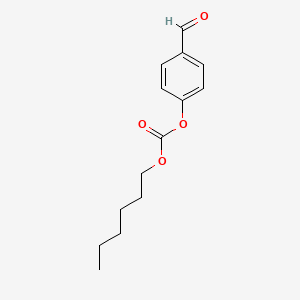
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)
